Lipophilicity (logP) Shift vs. 2-Aryl Pyrrolidine Isomer
The 2-methyl-4-(4-methylphenyl)pyrrolidine scaffold exhibits an estimated logP of 2.80, which is slightly higher than that of its 2-(4-methylphenyl)pyrrolidine isomer (logP 2.24–2.75), due to the additional methyl group and the 4-aryl substitution pattern . This increased lipophilicity is a key determinant for membrane permeability and CNS penetration potential, often a critical optimization parameter in neuropharmacology [1].
| Evidence Dimension | Lipophilicity (logP, predicted) |
|---|---|
| Target Compound Data | logP ≈ 2.80 (estimated) |
| Comparator Or Baseline | 2-(4-Methylphenyl)pyrrolidine (CAS 62506-76-7): logP 2.24–2.75 |
| Quantified Difference | Δ logP ≈ +0.05 to +0.56 |
| Conditions | Computational prediction (XLogP3 or similar); 25 °C |
Why This Matters
A higher logP value for CAS 1339147-04-4 suggests potentially enhanced passive membrane permeability and CNS distribution compared to its 2-aryl isomer, which directly impacts the selection of this building block for neuroscience-targeted projects.
- [1] ChemSrc. (2024). 2-(4-Methylphenyl)pyrrolidine (logP data). View Source
